molecular formula C22H22ClN3O3 B2394516 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1226434-04-3

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2394516
CAS No.: 1226434-04-3
M. Wt: 411.89
InChI Key: PSYRSTDEFQCKGJ-UHFFFAOYSA-N
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Description

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide is a complex organic compound, falling within the broader category of synthetic molecules often employed in various scientific fields. Its intricate structure suggests potential utility in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several stages, typically starting with the formation of the benzo[b][1,6]naphthyridine core. The synthetic route might include:

  • Nucleophilic substitution reactions to introduce the chloro group.

  • Reduction reactions to form the dihydrobenzo core.

  • Acylation reactions to append the acetamide group.

Industrial Production Methods: Industrial production would likely focus on optimizing yields and minimizing reaction times. Key steps might involve:

  • Catalytic processes to enhance reaction rates.

  • Use of green chemistry principles to reduce waste.

  • Implementation of continuous flow reactors for scalable production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound might undergo oxidation, especially at the benzo[b][1,6]naphthyridine core.

  • Reduction: : Reduction reactions could potentially target the carbonyl group present in the acetamide moiety.

  • Substitution: : The chloro group is a likely target for nucleophilic substitution.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate or chromium trioxide.

  • Reducing agents: : Sodium borohydride or lithium aluminium hydride.

  • Substituents: : Nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

  • Oxidation: : Hydroxylated derivatives.

  • Reduction: : Alcohol derivatives of the initial compound.

  • Substitution: : Varied substituted products depending on the nucleophile employed.

Scientific Research Applications

This compound finds applications in several fields:

  • Chemistry: : Used as a precursor or intermediate in organic synthesis.

  • Medicine: : Research into its potential as a therapeutic agent or drug precursor.

  • Industry: : Usage in the manufacture of specialized polymers or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action typically hinges on the interactions at the molecular level. The chloro and carbonyl groups suggest potential binding with enzymes or receptors, influencing biochemical pathways:

  • Molecular Targets: : Enzymes involved in metabolic pathways.

  • Pathways: : Could modulate signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridine

  • 2-(2-methoxybenzyl)acetamide

Comparison

  • The unique combination of functional groups (chloro, oxo, methoxy) and the complex structure sets 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide apart, offering distinct reactivity and potential biological activity.

By understanding its preparation, reactions, and applications, researchers can harness its potential in various scientific domains.

Properties

IUPAC Name

2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-29-20-5-3-2-4-14(20)11-24-21(27)13-26-9-8-19-17(12-26)22(28)16-10-15(23)6-7-18(16)25-19/h2-7,10H,8-9,11-13H2,1H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYRSTDEFQCKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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